molecular formula C7H13NO2 B3175940 (R)-Ethyl pyrrolidine-2-carboxylate CAS No. 96163-72-3

(R)-Ethyl pyrrolidine-2-carboxylate

Cat. No.: B3175940
CAS No.: 96163-72-3
M. Wt: 143.18 g/mol
InChI Key: QPNJHVDIRZNKOX-ZCFIWIBFSA-N
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Description

®-Ethyl pyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of an ethyl ester group attached to the pyrrolidine ring

Scientific Research Applications

®-Ethyl pyrrolidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and as a precursor in the synthesis of bioactive molecules.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Future Directions

Future research could focus on the design and synthesis of novel dipeptide libraries containing (S)-5-oxopyrrolidine-2-carboxylic acid moiety . Additionally, further studies could investigate the role of P5CS in modulating metabolism and its potential implications for human diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl pyrrolidine-2-carboxylate typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of ®-proline with ethyl chloroformate under basic conditions to form the ethyl ester derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of ®-Ethyl pyrrolidine-2-carboxylate may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of chiral catalysts and advanced purification techniques, such as chromatography, ensures the high enantiomeric purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: The major product is ®-pyrrolidine-2-carboxylic acid.

    Reduction: The major product is ®-ethyl pyrrolidine-2-methanol.

    Substitution: Various substituted pyrrolidine derivatives can be formed depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    (S)-Ethyl pyrrolidine-2-carboxylate: The enantiomer of ®-Ethyl pyrrolidine-2-carboxylate, with different stereochemistry.

    Proline derivatives: Compounds like ®-proline and its esters share structural similarities.

    Pyrrolidine-2,5-dione derivatives: These compounds have a similar pyrrolidine ring structure but with different functional groups.

Uniqueness

®-Ethyl pyrrolidine-2-carboxylate is unique due to its specific chiral configuration and the presence of the ethyl ester group. This combination of features makes it a valuable compound in asymmetric synthesis and various research applications.

Properties

IUPAC Name

ethyl (2R)-pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-10-7(9)6-4-3-5-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNJHVDIRZNKOX-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96163-72-3
Record name ethyl (2R)-pyrrolidine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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